molecular formula C8H10N2 B088525 1,2,3,4-Tetrahydrophthalazine CAS No. 13152-89-1

1,2,3,4-Tetrahydrophthalazine

Cat. No.: B088525
CAS No.: 13152-89-1
M. Wt: 134.18 g/mol
InChI Key: STIWEDICJHIFJT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrophthalazine is a heterocyclic compound with the molecular formula C8H10N2. It is a derivative of phthalazine, where the benzene ring is partially saturated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrophthalazine can be synthesized through several methods. One common approach involves the reduction of phthalazine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phthalazine. This process is carried out in high-pressure reactors with hydrogen gas and a suitable catalyst, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4-Tetrahydrophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrophthalazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

    Phthalazine: The fully aromatic parent compound.

    1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: An oxidized derivative.

    2,3-Dihydrophthalazine: A partially saturated analog

Uniqueness: 1,2,3,4-Tetrahydrophthalazine is unique due to its partially saturated structure, which imparts different chemical reactivity and potential biological activities compared to its fully aromatic or fully saturated counterparts. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1,2,3,4-tetrahydrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIWEDICJHIFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60789-87-9 (hydrochloride)
Record name 1,2,3,4-Tetrahydrophthalazine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30157096
Record name 1,2,3,4-Tetrahydrophthalazine
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Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13152-89-1
Record name 1,2,3,4-Tetrahydrophthalazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2,3,4-Tetrahydrophthalazine
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Record name 1,2,3,4-Tetrahydrophthalazine
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Record name 1,2,3,4-tetrahydrophthalazine
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Synthesis routes and methods I

Procedure details

The following scheme illustrates the assembly of the 3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one scaffold by the convergent step which condenses intermediates 3 and 5. The resulting intermediate is then transformed into the final compound having the selected R unit.
Name
3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediates 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-dihydrophthalazine-2,3-dicarboxylic acid di-tert-butyl ester, 4, (1.0 g, 3 mmol) is dissolved in MeOH (20 mL) and SOCl2 (0.5 mL) added dropwise. After stirring at room temp for 72 hours, the solvent is removed in vacuo to afford 0.6 g of the desired product as white solid.
Name
1,4-dihydrophthalazine-2,3-dicarboxylic acid di-tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the basic structure of 1,2,3,4-Tetrahydrophthalazine and what is its molecular formula and weight?

A1: this compound is a heterocyclic compound with a fused benzene and diazine ring system. Its core structure consists of a six-membered benzene ring fused to a six-membered ring containing two nitrogen atoms. The molecular formula is C8H10N2, and the molecular weight is 134.18 g/mol.

Q2: What synthetic routes are commonly employed to synthesize this compound derivatives?

A2: Several synthetic approaches have been explored, including:

  • Pictet-Spengler-type reaction: Condensation of 3-hydroxybenzylhydrazine with carbonyl compounds like acetone, cyclohexanone, and 1-methyl-4-piperidone in acidic conditions yields 1,1-disubstituted 1,2,3,4-tetrahydrophthalazines. []
  • Condensation with phthalic anhydride: Microwave irradiation of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride in the presence of a catalytic amount of DMF efficiently produces 2-(3-aryl-l,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones. []
  • Reactions of 2,3-diacyl-1,2,3,4-tetrahydrophthalazines: These derivatives serve as versatile intermediates for further functionalization, allowing access to diversely substituted tetrahydrophthalazines. [, , , ]

Q3: Can you provide an example of a specific this compound derivative and its reported biological activity?

A3: Sodium nucleinate (2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate), registered as Tamerit in the Russian Federation, is a derivative with notable immunomodulatory and anti-inflammatory properties. Studies have demonstrated its potent suppressive effect on LPS-stimulated human mononuclear cells in vitro and in vivo. [] It effectively inhibits sepsis development in a mouse model of LPS-induced sepsis by reducing plasma inflammatory cytokine production. [] Furthermore, Sodium nucleinate significantly inhibits oxidative burst in human monocytes, particularly in response to PMA stimulation. This suggests a potential mechanism for its anti-inflammatory effects by mitigating ROS-mediated proinflammatory cytokine production. []

Q4: How does the structure of Sodium nucleinate relate to its observed biological activity?

A4: While the precise mechanism of action remains to be fully elucidated, the presence of the amino group at the 2-position and the sodium salt dihydrate form likely contribute to its unique pharmacological profile. Modifications to the core structure of this compound can significantly impact its biological activity.

Q5: Are there other studies investigating the structure-activity relationship of this compound derivatives?

A5: Yes, research on N-substituted phthalazine sulfonamide derivatives has explored their potential as aldose reductase (AR) inhibitors. [] The study demonstrated that structural modifications on the phthalazine ring, particularly the introduction of sulfonamide moieties, can significantly influence AR inhibitory activity.

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